3-(2-Bromoethyl)-1,2-benzothiazole
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Overview
Description
3-(2-Bromoethyl)-1,2-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Scientific Research Applications
3-(2-Bromoethyl)-1,2-benzothiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(2-Bromoethyl)-1,2-benzothiazole may also interact with various biological targets.
Mode of Action
For instance, brominated derivatives of isophosphoramide mustard have been shown to be activated in hypoxic regions of tumors .
Biochemical Pathways
For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .
Pharmacokinetics
For instance, TH-302, a hypoxically activated prodrug of bromo-isophosphoramide mustard, was found to have high systemic clearance exceeding hepatic plasma flow in all species studied, resulting in half-lives ranging between 8 min (mice) and over 4 h (rats) .
Action Environment
For instance, some brominated compounds are known to be hygroscopic , which could influence their stability and activity in different environments.
Biochemical Analysis
Biochemical Properties
It is known that bromoethyl compounds can participate in various biochemical reactions . They can act as electrophiles, reacting with nucleophiles present in enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular context and can influence the function of these biomolecules .
Cellular Effects
It has been reported that similar bromoethyl compounds can inhibit the growth of cancer cells . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromoethyl compounds are known to interact with biomolecules through binding interactions . They can potentially inhibit or activate enzymes and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that similar bromoethyl compounds can be synthesized with high yields under optimized reaction conditions . This suggests that 3-(2-Bromoethyl)-1,2-benzothiazole may have good stability and limited degradation over time .
Metabolic Pathways
It has been reported that similar bromoethyl compounds can be used in the synthesis of β-peptidomimetics, which are molecular structures mimicking the function of natural peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1,2-benzothiazole typically involves the bromination of 1,2-benzothiazole. One common method is the reaction of 1,2-benzothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the ethyl position.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1,2-benzothiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of 3-ethyl-1,2-benzothiazole.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)-1,2-benzothiazole
- 3-(2-Iodoethyl)-1,2-benzothiazole
- 3-(2-Fluoroethyl)-1,2-benzothiazole
Uniqueness
3-(2-Bromoethyl)-1,2-benzothiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of bromine influence the compound’s chemical and biological properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-(2-bromoethyl)-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDWYLIKMOUFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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